7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Description
Properties
IUPAC Name |
7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-21-13-5-2-11(3-6-13)9-18-16-14-7-4-12(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLOMXHKKBSQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325727 | |
| Record name | 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477861-85-1 | |
| Record name | 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine typically involves the condensation reaction of 4-chloroanthranilic acid amide with triethyl orthoformate, followed by further modifications . The reaction conditions often include heating at elevated temperatures and the use of catalysts to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a chlorine atom with a nucleophile, such as an amine or thiol.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to modify the functional groups attached to the quinazoline ring.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Formation of substituted quinazoline derivatives with various functional groups.
Oxidation Products: Quinazolinone derivatives with potential biological activities.
Reduction Products: Modified quinazoline compounds with altered electronic properties.
Scientific Research Applications
Overview
7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a derivative of quinazoline, a class of compounds recognized for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in oncology, infectious disease treatment, and as a building block for further chemical synthesis.
Medicinal Chemistry
The compound is primarily investigated for its anticancer properties . Quinazoline derivatives, including this compound, have shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, impacting cellular signaling pathways critical for tumor growth and survival .
- Cell Cycle Regulation : Studies have indicated that quinazoline derivatives can induce apoptosis and regulate the cell cycle in cancer cells, making them potential candidates for cancer therapeutics .
Antimicrobial Activity
Research has highlighted the antibacterial and antifungal properties of this compound. Quinazoline derivatives are known to exhibit activity against various bacterial strains and fungi:
- Mechanism of Action : These compounds can disrupt bacterial cell walls or inhibit essential metabolic pathways, leading to microbial death .
- Clinical Relevance : The potential to combat resistant strains of bacteria makes this compound a candidate for further development in antimicrobial therapies .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties , which could be beneficial in treating conditions characterized by chronic inflammation. The modulation of inflammatory pathways presents an opportunity for therapeutic intervention in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. MTT assays indicated a dose-dependent inhibition of cell growth, suggesting its potential as an effective anticancer agent .
- Antimicrobial Testing : A series of synthesized quinazoline derivatives were screened against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed considerable antibacterial activity, reinforcing the potential use of this compound in treating resistant infections .
- Anti-inflammatory Studies : Experimental models have shown that quinazoline derivatives can reduce inflammation markers in animal models of arthritis, highlighting their therapeutic potential in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, leading to various biological effects. For example, it may inhibit certain enzymes or receptors involved in cell signaling pathways, thereby exerting its therapeutic effects . The compound can induce cellular apoptosis in a dose-dependent manner, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Analysis at Key Positions
Quinazoline derivatives are often modified at positions 4 and 7 to optimize bioactivity. The target compound’s distinguishing features include:
- Position 7 : A chlorine atom, which may enhance electrophilic interactions in biological targets.
Table 1: Substituent Profiles of Key Quinazoline Analogues
Key Observations :
Physicochemical Properties
Data from analogues suggest trends in melting points, solubility, and spectroscopic profiles:
Table 2: Physical and Spectroscopic Data
Key Observations :
Q & A
What are the optimal synthetic routes for 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine, and how can purity be ensured?
Basic Research Question
The compound is synthesized via nucleophilic substitution of 4-chloroquinazoline derivatives. A typical method involves coupling 7-chloro-4-chloroquinazoline with (4-methoxyphenyl)methylamine in a polar aprotic solvent (e.g., DMF) using a base like Hunig’s base (N,N-diisopropylethylamine) to facilitate the reaction . Purification is achieved via silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexanes) to isolate the product. Purity (>98%) is validated using HPLC with trifluoroacetic acid-modified mobile phases and LCMS retention time analysis .
Which analytical techniques are critical for structural characterization and quality control?
Basic Research Question
1H/13C NMR confirms substituent positions and molecular integrity, with characteristic shifts for the quinazoline core (e.g., δ 8.5–9.0 ppm for C2-H) and methoxy groups (δ ~3.8 ppm) . High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+). For crystalline samples, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves stereochemical details . Purity is monitored via HPLC with diode array detection (DAD) and LCMS .
What mechanistic insights explain its apoptosis-inducing activity?
Advanced Research Question
The compound induces apoptosis via caspase-3 activation (EC50 ~2 nM in T47D cells) and tubulin polymerization inhibition, disrupting microtubule dynamics . Methodologically, assess caspase-3/7 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC) and validate tubulin effects via in vitro polymerization assays (e.g., monitoring turbidity at 340 nm) . Cross-validate with flow cytometry for Annexin V/propidium iodide staining to quantify apoptotic populations.
How do structural modifications impact biological activity in SAR studies?
Advanced Research Question
The 7-chloro and N-methyl groups are critical for potency. Removing the N-methyl group reduces caspase activation by >100-fold, while substituting the 7-chloro with methoxy or hydrogen diminishes tubulin binding . To design SAR studies:
- Synthesize analogs with substitutions at positions 6, 7, and the aniline moiety.
- Test in apoptosis (caspase-3) and proliferation (GI50) assays.
- Use molecular docking to predict interactions with tubulin’s colchicine site .
How is in vivo efficacy evaluated, and what pharmacokinetic parameters are relevant?
Advanced Research Question
Evaluate efficacy in xenograft models (e.g., MX-1 breast cancer) via oral dosing (10–50 mg/kg daily). Monitor tumor volume and survival rates . Key pharmacokinetic parameters include:
- Bioavailability : Assess plasma concentration via LC-MS/MS.
- Half-life : Determine t1/2 in rodent models (e.g., ~40 hours in humans for related compounds) .
- BBB penetration : Measure brain-to-plasma ratio; logP ~3.5 enhances CNS access .
How should contradictory data between in vitro and in vivo models be resolved?
Advanced Research Question
Discrepancies may arise from metabolic stability or off-target effects. Strategies include:
- Metabolite identification : Use liver microsome assays and HPLC-HRMS.
- Orthogonal assays : Compare apoptosis (caspase-3) vs. antiproliferative (MTT) endpoints.
- Kinase profiling : Screen against panels (e.g., Reaction Biology’s kinase assay) to exclude off-target kinase inhibition .
What methodologies assess selectivity against kinase targets?
Advanced Research Question
Use kinase profiling platforms (e.g., Eurofins KinaseProfiler) to test inhibition at 1 µM against 100+ kinases. For c-Src/Abl, IC50 values <10 nM indicate high selectivity . Computational docking (e.g., AutoDock Vina) predicts binding to ATP pockets, while surface plasmon resonance (SPR) measures binding kinetics .
How is blood-brain barrier (BBB) penetration optimized?
Advanced Research Question
Modify logP via substituents (e.g., methoxy groups enhance lipophilicity) . Assess P-glycoprotein (P-gp) efflux using MDCK-MDR1 cells; low efflux ratios (<2.5) indicate BBB compatibility. In vivo, measure brain/plasma ratios after IV dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
